rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate

Catalog No.
S12268830
CAS No.
M.F
C8H11BrO2
M. Wt
219.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-...

Product Name

rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate

IUPAC Name

methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

InChI

InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3/t5-,6-,8+/m1/s1

InChI Key

VIHLIXXWXCBKTQ-JKMUOGBPSA-N

Canonical SMILES

COC(=O)C12CCCC1C2Br

Isomeric SMILES

COC(=O)[C@@]12CCC[C@@H]1[C@H]2Br

Rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound characterized by a unique arrangement of bromine and carboxylate functional groups. This compound belongs to a class of bicyclic compounds that exhibit significant structural complexity due to their fused ring systems. The presence of the bromine atom at the 6-position and the carboxylate group at the 1-position contributes to its chemical reactivity and potential biological activity. The compound has garnered attention in synthetic organic chemistry due to its potential applications in drug development and material sciences.

Typical for brominated compounds and carboxylates:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Reduction Reactions: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

The synthesis of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves several steps:

  • Formation of Bicyclic Framework: Starting materials such as cyclopentene derivatives can be used as precursors in cyclization reactions.
  • Bromination: The bicyclic compound is subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
  • Esterification: The resulting bromo compound is then reacted with methyl alcohol in the presence of an acid catalyst to form the ester.

These synthetic routes allow for the production of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate with varying yields depending on reaction conditions.

Rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate has potential applications in:

  • Pharmaceutical Development: Its structural properties may lead to novel drug candidates targeting various diseases.
  • Material Science: The compound could be utilized in creating advanced materials with specific mechanical or thermal properties.
  • Chemical Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

Interaction studies involving rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate are essential for understanding its reactivity and biological implications:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Receptor Binding Affinity: Determining its affinity for specific receptors could reveal potential therapeutic targets.
  • Toxicological Assessments: Evaluating its safety profile through interaction studies helps assess its viability for pharmaceutical use.

Several compounds share structural similarities with rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-2-norbornanecarboxylic acidBicyclic structure with a carboxylic acidExhibits different reactivity due to acid functionality
Methyl (1R,2S)-2-bromobicyclo[3.2.0]heptane-2-carboxylateSimilar bicyclic frameworkDifferent stereochemistry affecting biological interactions
4-Bromo-2-cyclopentene-1-carboxylic acidContains a cyclopentene ringMore reactive due to double bond presence

These compounds illustrate variations in reactivity and biological activity based on structural modifications, highlighting the uniqueness of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate within this class of chemicals.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

217.99424 g/mol

Monoisotopic Mass

217.99424 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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